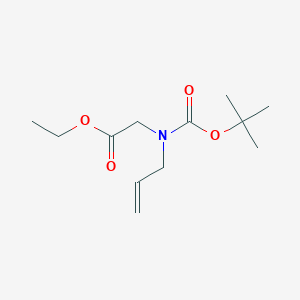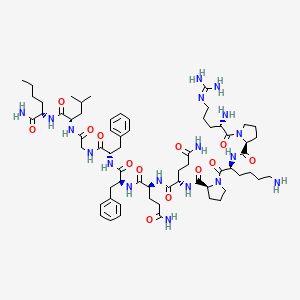
O-甲基异脲半硫酸盐
描述
O-Methylisourea hemisulfate is a chemical compound with the linear formula H2NC(OCH3)=NH · 1/2H2SO4 . It is used for the synthesis of fluorouracil antineoplastic and anthelmintic imidazole .
Synthesis Analysis
O-Methylisourea hemisulfate is used in the synthesis of fluorouracil antineoplastic and anthelmintic imidazole . The exact synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of O-Methylisourea hemisulfate is represented by the linear formula H2NC(OCH3)=NH · 1/2H2SO4 . The molecular weight of the compound is 123.12 .
Chemical Reactions Analysis
O-Methylisourea hemisulfate is a highly reactive compound that can form covalent bonds with nucleophiles such as proteins, DNA, and RNA . It is used in the synthesis of various compounds, including fluorouracil antineoplastic and anthelmintic imidazole .
Physical And Chemical Properties Analysis
O-Methylisourea hemisulfate appears as white crystals or crystalline powder . It has a melting point of 163-167 °C . It is soluble in water, with a solubility of 0.1 g/mL .
科学研究应用
Synthesis of Antineoplastic Agents
OMI is utilized in the synthesis of fluorouracil , a critical compound used in cancer treatment. Fluorouracil functions as an antineoplastic agent, disrupting the synthesis of DNA and RNA in cancer cells, thereby inhibiting their growth and proliferation .
Production of Anthelmintic Imidazoles
The compound plays a role in creating anthelmintic imidazoles, which are used to treat parasitic worm infestations. These imidazoles work by interfering with the microtubules of parasitic worms, leading to their immobilization and death .
Peptide Synthesis
OMI is involved in peptide synthesis, particularly in the formation of guanidino groups. This is essential for the synthesis of arginine residues in peptides, which are significant in various biological processes .
Nucleotide Chemistry
In the field of nucleotide chemistry, OMI is used to introduce the guanidino functionality into nucleotide structures. This modification can alter the properties of nucleotides, making them useful in studying the structure and function of nucleic acids .
Molecular Biology Research
OMI serves as a reagent in molecular biology for modifying proteins and nucleic acids. It can be used to methylate amino groups, which is a common requirement in epigenetic studies and other areas of molecular biology research .
Bioconjugation Techniques
The compound is also employed in bioconjugation techniques, where it is used to link biomolecules to various probes or surfaces. This application is particularly valuable in the development of biosensors and diagnostic tools .
安全和危害
作用机制
Target of Action
O-Methylisourea hemisulfate is a highly reactive compound that forms covalent bonds with nucleophiles . Its primary targets are proteins, DNA, and RNA . These biomolecules play crucial roles in cellular function and genetic information storage and transmission.
Mode of Action
O-Methylisourea hemisulfate interacts with its targets by selectively converting lysine epsilon-amino groups to guanidino groups . This conversion is a chemical reaction that changes the structure and properties of the target molecules, affecting their function.
Biochemical Pathways
The conversion of lysine epsilon-amino groups to guanidino groups by O-Methylisourea hemisulfate affects various biochemical pathways. For instance, it has been observed to decrease the capacity of the regulatory protein human factor H to accelerate decay dissociation . This suggests that O-Methylisourea hemisulfate may influence protein regulation pathways.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of O-Methylisourea hemisulfate’s action are dependent on the specific targets and pathways it affects. For example, its interaction with human factor H can lead to changes in protein regulation, potentially affecting cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of O-Methylisourea hemisulfate. For instance, its reactivity suggests that it might be sensitive to conditions such as pH and temperature . Moreover, it is sensitive to moisture and should be stored in a dry and cool place .
属性
IUPAC Name |
methyl carbamimidate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCPQKVWSNUJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)N.COC(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2440-60-0 (Parent) | |
| Record name | Bis(2-methylisouronium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001335769 | |
| Record name | O-Methylpseudourea sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methylisourea hemisulfate | |
CAS RN |
52328-05-9 | |
| Record name | Bis(2-methylisouronium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methylpseudourea sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-methylisouronium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)
![[2-(3-Cyclohexenyl)ethyl]triethoxysilane](/img/structure/B1631256.png)






![Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate](/img/structure/B1631283.png)


